molecular formula C25H18O5 B12192508 2-(6-ethyl-7-methoxy-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one

2-(6-ethyl-7-methoxy-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B12192508
M. Wt: 398.4 g/mol
InChI Key: IZVNNBYTXZFJBB-UHFFFAOYSA-N
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Description

2-(6-ethyl-7-methoxy-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the family of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(6-ethyl-7-methoxy-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one involves multiple steps. One common synthetic route includes the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using hydrochloric acid . The reaction conditions typically involve maintaining a controlled temperature and using specific solvents to ensure the desired yield and purity of the compound.

Chemical Reactions Analysis

2-(6-ethyl-7-methoxy-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromen derivatives .

Scientific Research Applications

2-(6-ethyl-7-methoxy-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-ethyl-7-methoxy-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate antioxidant pathways to reduce oxidative stress .

Comparison with Similar Compounds

2-(6-ethyl-7-methoxy-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one can be compared with other chromen derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C25H18O5

Molecular Weight

398.4 g/mol

IUPAC Name

2-(6-ethyl-7-methoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

InChI

InChI=1S/C25H18O5/c1-3-14-10-18-17(12-24(26)29-23(18)13-22(14)28-2)20-11-19-16-7-5-4-6-15(16)8-9-21(19)30-25(20)27/h4-13H,3H2,1-2H3

InChI Key

IZVNNBYTXZFJBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=O)C=C2C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Origin of Product

United States

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